Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Description
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a bicyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its structure comprises a bicyclo[2.2.2]octene scaffold with an ester group (methyl carboxylate) at position 3 and an oxygen atom at position 2. This compound is of interest in organic synthesis and medicinal chemistry due to its rigid framework, which can serve as a precursor for bioactive molecules or catalysts .
Properties
IUPAC Name |
methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)9-6-2-4-7(12-9)5-3-6/h2,4,6-7H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIPJYYEBOTHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2CCC(O1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711270 | |
| Record name | Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-27-7 | |
| Record name | Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a bicyclic compound that has garnered attention in various fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 169.18 g/mol |
| CAS Number | 110590-27-7 |
| InChI Key | WHIPJYYEBOTHCD-UHFFFAOYSA-N |
This compound features a bicyclic structure that is integral to its biological activity, particularly in the context of its derivatives which are known to participate in cycloaddition reactions and other chemical transformations.
Antimicrobial Properties
Research indicates that derivatives of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene have shown promising antimicrobial activity. For instance, studies have demonstrated that certain analogs exhibit efficacy against a range of pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains.
Pharmacological Applications
The compound has been implicated in various pharmacological studies, particularly concerning its role in synthesizing bioactive molecules. For example, it has been used in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer therapies. Quadrelli et al. (2007) highlighted its utility in producing isoxazoline-based carbocyclic nucleosides, showcasing its relevance in medicinal chemistry .
Synthesis Methods
The synthesis of this compound can be approached through several methodologies:
- Enantioselective Construction : Involves creating an acyclic starting material that allows for stereocontrolled formation of the bicyclic scaffold.
- Asymmetric Cycloadditions : Utilizes diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone with a chiral Lewis acid catalyst to achieve high diastereo- and enantioselectivity .
Case Studies and Research Findings
Several studies have investigated the biological activity and pharmacokinetics of this compound:
- Pharmacokinetic Studies : A study involving Sprague-Dawley rats assessed the bioavailability of related compounds after oral administration, revealing insights into their absorption and distribution characteristics .
- Antimicrobial Efficacy : Research demonstrated that derivatives of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting their potential therapeutic applications .
Scientific Research Applications
Biological Activities
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate and its derivatives have shown promising biological activities:
Antimicrobial Properties : Studies indicate that certain analogs exhibit significant efficacy against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. This suggests potential applications in developing new antimicrobial agents to combat resistant infections .
Pharmacological Applications :
- Nucleoside Analog Synthesis : The compound has been utilized in synthesizing nucleoside analogs, which are vital in antiviral and anticancer therapies. For instance, Quadrelli et al. (2007) demonstrated its utility in producing isoxazoline-based carbocyclic nucleosides, highlighting its relevance in medicinal chemistry .
Case Studies
Several studies have investigated the pharmacokinetics and biological activity of Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene:
- Pharmacokinetic Studies : Research involving Sprague-Dawley rats assessed the bioavailability of related compounds after oral administration, revealing insights into their absorption and distribution characteristics .
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against resistant bacterial strains, indicating their therapeutic potential .
Comparison with Similar Compounds
Table 1: Molecular Properties of Related Bicyclic Compounds
Key Observations :
- The methyl ester (target compound) has a lower molecular weight compared to tert-butyl and benzyl derivatives, likely enhancing solubility in polar solvents.
- Steric hindrance varies significantly: The tert-butyl group in may hinder reactivity in subsequent transformations compared to the smaller methyl group.
Key Observations :
- Enzymatic methods (e.g., horseradish peroxidase (HRP) and glucose oxidase (GOx)) offer eco-friendly alternatives for nitroso-ene reactions .
- The tert-butyl derivative’s synthesis involves straightforward quenching with NH₄OH, while enzymatic routes may require optimized pH and solvent conditions .
Spectral and Reactivity Comparisons
- NMR Data :
- MS Data :
Reactivity :
- The methyl ester’s smaller size may facilitate ring-opening reactions or nucleophilic substitutions compared to bulkier esters.
Preparation Methods
Nitrosobenzene-Mediated [4+2] Cycloaddition
The Diels-Alder reaction between cyclohexa-1,3-diene and nitrosobenzene derivatives is a cornerstone synthesis for 2-oxa-3-azabicyclo[2.2.2]oct-5-ene frameworks. In a representative procedure, cyclohexa-1,3-diene (13 mmol) reacts with nitrosobenzene (10 mmol) in dichloromethane (DCM) or chloroform at 0°C to room temperature (RT). The reaction proceeds via a concerted [4+2] mechanism, forming the bicyclic oxazine core with regioselectivity governed by electron-donating substituents on the diene.
Key Data:
- Solvent: DCM or CHCl₃
- Temperature: −78°C to RT
- Yield: 27–59% (dependent on nitroso substituents)
- Characterization: ¹H NMR (CDCl₃, 300 MHz): δ 6.57–6.63 (m, 1H, vinyl), 4.67–4.79 (m, 2H, bridgehead), 2.15–2.35 (m, 2H, CH₂).
Oxidative Cyclization Strategies
H₂O₂/Diphenyldiselenide System
Oxidative cyclization of N-allyl amines using H₂O₂ and diphenyldiselenide provides an alternative route. For instance, 4-chloroaniline (10 mmol) reacts with H₂O₂ (30%, 2.2 eq.) and Ph₂Se₂ (0.05 eq.) in CHCl₃, followed by cyclohexa-1,3-diene addition. The selenide catalyst facilitates radical-mediated C-N bond formation, yielding the bicyclic structure.
Optimized Parameters:
Limitations and Byproduct Analysis
Competitive overoxidation to nitroxides and selenoxide byproducts reduces efficiency. GC-MS analysis of crude mixtures reveals diphenyl diselenide oxide (PhSeO₂Ph) as a primary side product, necessitating careful stoichiometric control.
Hydroxamic Acid-Mediated Syntheses
Bu₄NIO₄-Promoted Cyclization
Hydroxamic acids undergo iodine(III)-mediated cyclization with cyclohexa-1,3-diene. A general procedure involves reacting N-hydroxypivalamide (1.5 eq.) with Bu₄NIO₄ (1 eq.) in DCM at 0°C, followed by diene addition. This method avoids harsh conditions and enables direct carboxylate incorporation.
Representative Example:
Mechanistic Insights
The reaction proceeds via iodonium ion intermediates, which activate the hydroxamic acid for conjugate addition. Density functional theory (DFT) studies suggest a stepwise pathway with rate-determining N-O bond cleavage.
Comparative Analysis of Methods
Yield and Selectivity
| Method | Average Yield | Regioselectivity | Key Advantage |
|---|---|---|---|
| Diels-Alder | 45% | High | Scalability |
| Oxidative Cyclization | 30% | Moderate | Functional Group Tolerance |
| Hydroxamic Acid | 55% | Low | Direct Carboxylate Incorporation |
Practical Considerations
- Diels-Alder: Requires anhydrous conditions but offers high reproducibility.
- Oxidative Cyclization: Sensitive to moisture yet amenable to diverse amine substrates.
- Hydroxamic Acid: Limited by hydroxamic acid availability but avoids post-cyclization modifications.
Q & A
Q. What are the common synthetic routes for Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate?
The synthesis often involves cycloaddition reactions or catalytic processes. For example, copper(II) chloride in trifluoroethanol has been used to facilitate oxidative dearomatization of diene precursors, followed by carboxylation with benzyl hydroxycarbamate . Similar bicyclo frameworks are synthesized via ring-closing strategies, such as intramolecular cyclization of amino alcohols or ketones, with esterification steps to introduce the methyl carboxylate group . Reaction optimization typically includes monitoring by TLC and NMR for intermediate validation.
Q. How is the molecular structure of this compound characterized?
Structural characterization relies on X-ray crystallography (using programs like SHELXL or ORTEP-3 for refinement ) combined with spectroscopic methods:
Q. What functional groups influence the compound’s reactivity?
The methyl carboxylate group enhances solubility in polar solvents and participates in nucleophilic acyl substitutions. The oxa-aza bicyclo framework imposes steric constraints, directing regioselectivity in reactions (e.g., electrophilic additions at the electron-rich double bond) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure determination?
Contradictions arise from disordered solvent molecules or twinned crystals. Strategies include:
- Using SHELXL for disorder modeling and refining anisotropic displacement parameters .
- Employing WinGX for data integration and ORTEP-3 for visualizing thermal ellipsoids to detect anomalies .
- Cross-validating with spectroscopic data (e.g., NOESY for stereochemistry) .
Q. What strategies optimize the introduction of functional groups without destabilizing the bicyclo framework?
- Protecting Groups : Temporarily shield reactive sites (e.g., trifluoroacetyl groups on nitrogen ).
- Mild Reaction Conditions : Use low-temperature Pd-catalyzed couplings to avoid ring strain .
- Computational Modeling : DFT calculations predict regioselectivity and transition states for functionalization .
Q. How can the compound’s stability under varying experimental conditions be assessed?
- Thermal Stability : TGA/DSC analysis under nitrogen to detect decomposition thresholds .
- pH Sensitivity : Monitor ester hydrolysis via HPLC in buffered solutions (pH 2–12) .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
